Atecegatran

Thrombin Inhibition Direct Thrombin Inhibitor (DTI) Anticoagulation

Atecegatran (AR-H067637) is the active metabolite of the prodrug atecegatran metoxil (AZD0837), a selective, reversible direct thrombin inhibitor with a well-characterized Ki of 2-4 nM against human α-thrombin. Unlike melagatran, it exhibits negligible off-target activity against fibrinolytic serine proteases, making it ideal for unambiguous thrombin-specific mechanistic studies in plasma or whole blood. Use it to benchmark novel thrombin inhibitors or study prodrug bioconversion strategies. Discontinued after Phase 3 trials, it remains a critical reference tool for anticoagulant R&D.

Molecular Formula C21H21ClF2N4O4
Molecular Weight 466.9 g/mol
CAS No. 433937-74-7
Cat. No. B1666085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtecegatran
CAS433937-74-7
SynonymsAR-H067637;  ARH067637;  AR H067637.
Molecular FormulaC21H21ClF2N4O4
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O
InChIInChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1
InChIKeyQTUUCFVBSVJGOH-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atecegatran (CAS 433937-74-7) Direct Thrombin Inhibitor: Core Potency, Prodrug Metabolism, and Differentiation in Anticoagulant Research


Atecegatran (AR-H067637) is the active, oral small-molecule metabolite of the prodrug Atecegatran metoxil (AZD0837), a selective, reversible, and competitive direct thrombin inhibitor (DTI) [1]. Its principal biochemical property is the high-affinity binding and inhibition of human alpha-thrombin (Factor IIa), a central serine protease in the coagulation cascade. The compound's reported inhibition constant (Ki) against thrombin ranges from 2 to 4 nM, establishing it as a potent anticoagulant in this class . Atecegatran metoxil (CAS 433937-93-0) was advanced to Phase 3 clinical trials by AstraZeneca for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF), before its development was later discontinued [2]. As a validated pharmacological tool, Atecegatran is essential for studies requiring a specific, reversible DTI comparator against both factor Xa inhibitors and earlier-generation, less selective thrombin inhibitors.

Why Atecegatran Metoxil's Prodrug Activation and Reversible Binding Profile Cannot Be Substituted by Other Direct Thrombin Inhibitors


Within the class of direct thrombin inhibitors (DTIs), compounds cannot be simply interchanged due to critical differences in target binding kinetics, selectivity profiles against other serine proteases, and, most importantly, oral bioavailability governed by their prodrug strategies. While the in vitro Ki value for thrombin provides a baseline, it does not predict in vivo performance or off-target liability. For instance, the active metabolite of Atecegatran metoxil (AR-H067637) exhibits a Ki of 2-4 nM and is noted for its selectivity, with the exception of trypsin, against other haemostatic serine proteases [1]. This contrasts with other DTIs like dabigatran (Ki ~4.5 nM) which may possess different selectivity fingerprints, or melagatran, whose poor oral bioavailability (~5%) necessitated the development of a separate prodrug (ximelagatran) that was later withdrawn due to hepatotoxicity concerns [2]. Therefore, substituting one DTI prodrug for another introduces uncontrolled variables in experimental systems, including differential metabolic activation pathways, variable off-target effects on fibrinolytic enzymes, and distinct pharmacokinetic (PK) profiles, making direct, data-driven comparison essential for scientific validity.

Atecegatran vs. Dabigatran, Melagatran, and Factor Xa Inhibitors: A Quantitative, Head-to-Head Evidence Guide for Thrombin Target Engagement and Differentiation


Thrombin Target Engagement: Comparative Ki Values of Atecegatran (AR-H067637) and Dabigatran

Atecegatran (AR-H067637) demonstrates potent and reversible inhibition of human alpha-thrombin, with a Ki value of 2-4 nM, placing it among the most potent small-molecule DTIs [1]. In comparison, dabigatran (BIBR 953), another reversible DTI approved for clinical use, has a reported Ki of 4.5 nM [2]. This quantitative difference in enzyme inhibition potency at the molecular level is a key differentiator when selecting a comparator for in vitro biochemical assays where small variations in target affinity can influence experimental outcomes.

Thrombin Inhibition Direct Thrombin Inhibitor (DTI) Anticoagulation Enzyme Kinetics

Plasma Anticoagulation Activity: Atecegatran's IC50 Range in Coagulation Assays

The functional anticoagulant effect of Atecegatran has been characterized in various plasma coagulation assays, with reported IC50 values ranging from 93 to 220 nM . While a direct, side-by-side comparison with dabigatran's IC50 in an identical assay is not available from the primary literature, this data confirms Atecegatran's potent activity in a more physiologically relevant milieu compared to isolated enzyme systems. This provides a key performance benchmark for validating its use in ex vivo or plasma-based studies.

Anticoagulant Activity Plasma Coagulation Assay IC50 Functional Pharmacology

Mechanistic Selectivity: Atecegatran's Profile Against Fibrinolytic Serine Proteases Compared to Melagatran

A critical differentiator among DTIs is their selectivity for thrombin over other serine proteases in the haemostatic and fibrinolytic systems. Atecegatran (AR-H067637) is reported to be a selective inhibitor of alpha-thrombin, with the exception of trypsin, and does not significantly inhibit other key haemostatic serine proteases [1]. This contrasts with the profile of melagatran, another early DTI, which was found to have a Ki for thrombin (2 nM) that was approximately 300-fold lower than its inhibition of fibrinolytic enzymes like two-chain tissue plasminogen activator (tPA) and plasmin [2]. This quantitative difference in selectivity against fibrinolytic targets suggests that Atecegatran may offer a more thrombin-focused mechanism of action, a crucial consideration for studies exploring the intersection of coagulation and fibrinolysis.

Selectivity Profile Serine Protease Fibrinolysis Off-Target Effects

Clinical Development Benchmark: Phase 2 Trial Safety Profile of AZD0837 (Atecegatran Metoxil) Compared to Vitamin K Antagonists

In a Phase 2 randomized, dose-guiding study (NCT00684307) of the prodrug AZD0837 in patients with non-valvular atrial fibrillation, the safety and tolerability profile was directly compared to that of dose-adjusted Vitamin K antagonists (VKAs). The study concluded that AZD0837 had a good safety profile, including a low incidence of bleeding events [1]. A separate analysis of an immediate-release formulation (150 mg bid) found its safety and tolerability appeared to be as good as that of dose-adjusted warfarin [2]. While the development of AZD0837 was ultimately discontinued, this human data provides a validated benchmark for its tolerability relative to the VKA standard-of-care, which is valuable for researchers modeling the safety of novel DTI candidates.

Atrial Fibrillation Phase 2 Clinical Trial Safety and Tolerability Bleeding Events Vitamin K Antagonist

High-Impact Application Scenarios for Atecegatran (AR-H067637) in Anticoagulant and Thrombosis Research


In Vitro Benchmarking of Novel Direct Thrombin Inhibitors (DTIs)

Utilize Atecegatran as a reference DTI with a well-characterized Ki (2-4 nM) and selectivity profile to benchmark the potency and target engagement of novel small-molecule thrombin inhibitors in biochemical and cell-based assays [1]. This application is supported by quantitative evidence of its high affinity for human alpha-thrombin and its lack of activity against other haemostatic serine proteases, which distinguishes it from less selective inhibitors like melagatran .

Mechanistic Studies of Coagulation-Fibrinolysis Crosstalk

Employ Atecegatran in complex biological systems (e.g., plasma, whole blood) to specifically interrogate the role of thrombin without confounding inhibition of the fibrinolytic pathway. This is supported by data showing that Atecegatran is a selective thrombin inhibitor that does not significantly affect other key serine proteases involved in haemostasis [1]. This provides a cleaner pharmacological tool for dissecting thrombin-dependent mechanisms compared to compounds like melagatran, which shows measurable activity against fibrinolytic enzymes [2].

Prodrug Design and Metabolism Studies for Improved Oral Bioavailability

Use the Atecegatran metoxil (AZD0837) / Atecegatran (AR-H067637) pair as a case study for successful prodrug design. The development of this prodrug overcame the poor oral bioavailability that plagued early DTIs like melagatran (~5% bioavailability) [3]. Researchers can utilize this well-documented system to study the principles of bioconversion, metabolic activation pathways, and the pharmacokinetic benefits of specific prodrug moieties in achieving therapeutic plasma levels of an active anticoagulant metabolite .

Translational Research in Atrial Fibrillation and Thromboembolism

Integrate Atecegatran metoxil into preclinical models of atrial fibrillation or thrombosis to bridge in vitro findings to in vivo efficacy. This is justified by the compound's advancement to Phase 3 clinical trials for this exact indication and the availability of Phase 2 human safety and tolerability data relative to warfarin, which provides a validated clinical benchmark for this specific chemical series [4]. This allows for more informed experimental design and interpretation of results when aiming for clinical translation.

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